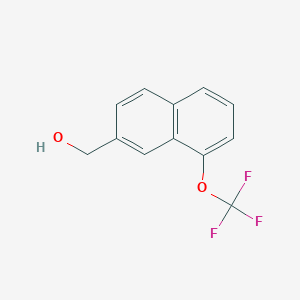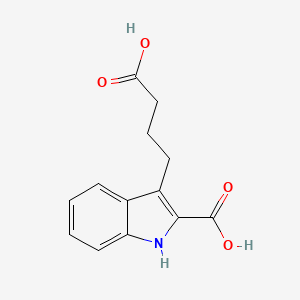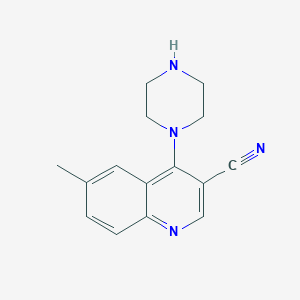
1-(Trifluoromethoxy)naphthalene-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-7-methanol is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)naphthalene-7-methanol typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. This can be achieved through various trifluoromethoxylation reactions. Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The development of efficient and cost-effective industrial processes is crucial for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)naphthalene-7-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid derivatives, while substitution reactions can lead to a variety of trifluoromethoxy-substituted naphthalene derivatives.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-7-methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in biological studies, particularly in the development of new probes and imaging agents.
Medicine: Its potential therapeutic properties are being explored, particularly in the design of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding properties, making it a valuable tool in various chemical and biological applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-7-methanol can be compared with other similar compounds, such as:
Trifluoromethoxybenzene: Another compound with a trifluoromethoxy group, but attached to a benzene ring instead of a naphthalene ring.
Trifluoromethoxytoluene: Similar to trifluoromethoxybenzene, but with a methyl group attached to the benzene ring.
Trifluoromethoxynaphthalene: A compound with a trifluoromethoxy group attached to a naphthalene ring, but without the methanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethoxy-substituted compounds .
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[8-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |
InChI Key |
MIZIGEKDJFFXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)


![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)
![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)




![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)
